Succinimidyl-4-hydroxybenzoate
Description
Conceptual Framework of Activated Ester Chemistry for Biomolecular Conjugation
The utility of Succinimidyl-4-hydroxybenzoate in advanced chemical research is best understood through the lens of activated ester chemistry, a cornerstone of bioconjugation. Activated esters are carboxylic acid esters that have been chemically modified to be more susceptible to nucleophilic attack than simple alkyl esters. This enhanced reactivity is crucial for forming stable covalent bonds with biomolecules under mild conditions that preserve their structure and function.
N-hydroxysuccinimide (NHS) esters, such as this compound, are a prominent class of activated esters. nih.gov The succinimidyl group is an excellent leaving group, facilitating the reaction with primary and secondary amines, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. aksci.comgoogle.com This reaction, known as acylation, results in the formation of a stable amide bond, effectively linking the benzoate (B1203000) moiety to the target biomolecule.
The general reaction can be depicted as follows:
This compound + Biomolecule-NH₂ → Biomolecule-NH-CO-C₆H₄-OH + N-hydroxysuccinimide
This targeted reactivity allows for the introduction of the 4-hydroxybenzoyl group onto the surface of proteins. This phenolic group can then serve as a handle for further chemical modifications or may itself impart specific properties to the conjugate.
Overview of Research Trajectories for this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories based on the well-established applications of its chemical cousins. The primary area of application for such a compound is as a bifunctional linker or as a precursor for more complex molecular architectures.
A significant research trajectory for related N-succinimidyl benzoate compounds is in the field of radiolabeling for diagnostic imaging and radiotherapy. For instance, derivatives like N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) are widely used to attach radioisotopes to proteins and peptides. nih.govduke.eduspringernature.comnih.govresearchgate.net These radiolabeled biomolecules can then be used to visualize and target specific cells or tissues in vivo. The 4-hydroxybenzoate (B8730719) moiety of this compound could potentially be a site for radioiodination or other modifications to create novel imaging agents.
Another avenue of research is in the development of antibody-drug conjugates (ADCs). The core principle of ADCs involves linking a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. While direct use of this compound as a linker is not prominently reported, its structure provides a foundation for creating more complex linkers. The hydroxyl group could be used as a point of attachment for a drug molecule, while the succinimidyl ester would couple the entire construct to the antibody.
Furthermore, the phenolic hydroxyl group offers possibilities for other conjugation chemistries. It can be a precursor for the synthesis of other functional groups or can participate in reactions like the Mannich reaction or etherification to create more elaborate bioconjugates. Research into N-succinimidyl 4-formylbenzoate (B8722198), a related compound, has shown its utility in the conjugation of oligonucleotides to antibodies and in the synthesis of fluorescent probes. caymanchem.com This suggests that the core structure of succinimidyl benzoate is a versatile scaffold for a variety of research applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-8-3-1-7(2-4-8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWLZQNCWMIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Precursor Chemistry of Succinimidyl 4 Hydroxybenzoate
Established Methodologies for Succinimidyl-4-hydroxybenzoate Synthesis
The synthesis of this compound is most commonly achieved through the esterification of 4-hydroxybenzoic acid with N-hydroxysuccinimide (NHS). This reaction is typically mediated by a carbodiimide (B86325) coupling agent, with dicyclohexylcarbodiimide (B1669883) (DCC) being a frequent choice. google.com In this process, DCC activates the carboxylic acid group of 4-hydroxybenzoic acid, facilitating its reaction with the hydroxyl group of NHS to form the succinimidyl ester. The reaction is generally conducted in an anhydrous organic solvent like dimethylformamide (DMF). snmjournals.org
Variations of this fundamental approach exist. For instance, the synthesis of N-(4-hydroxyphenyl)-succinimide can be achieved from N-(4-hydroxyphenyl)-succinamic acid using acetyl chloride as a dehydrating agent. innovareacademics.in Other methods for forming the succinimide (B58015) ring include the reaction of succinic anhydride (B1165640) with amines under various conditions, such as using a Lewis acid catalyst or microwave assistance. innovareacademics.in
Derivatization and Functionalization Strategies
The utility of this compound is significantly expanded through its derivatization, which allows for the introduction of various functionalities tailored for specific applications.
Synthesis of Radiolabeled Succinimidyl Benzoate (B1203000) Analogs
A major application of succinimidyl benzoate derivatives is in radiolabeling. The introduction of radioisotopes enables highly sensitive detection in various biochemical assays.
Radioiodination: A common strategy for radioiodination involves the use of organotin precursors. For example, N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-BuATE) and N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE) can be synthesized and subsequently radioiodinated using oxidants like N-chlorosuccinimide (NCS) or t-butylhydroperoxide (TBHP). nih.gov The resulting radioiodinated compounds, such as N-succinimidyl-3-[I]iodobenzoate ([I]SIB), are used to label proteins. duke.edumdpi.com The synthesis of these tin precursors can be achieved through methods like the non-palladium-catalyzed reaction of an organozinc reagent with a trialkyltin chloride. snmjournals.org Another approach involves the development of isomeric compounds, such as N-succinimidyl 3-guanidinomethyl-5-[I]iodobenzoate (iso-[I]SGMIB), to improve radiochemical yields by reducing steric hindrance during the radioiodination step. nih.govnih.govspringernature.com
Fluorine-18 (B77423) Labeling: For positron emission tomography (PET), derivatives labeled with fluorine-18 are crucial. The synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is a key example. nih.gov This is often a multi-step process starting from a precursor like 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethane (B1200692) sulfonate or ethyl 4-(N,N,N-trimethylammonium)benzoate triflate. nih.govjove.commdpi.com The synthesis can be automated and optimized using techniques like microwave heating to reduce reaction times and improve yields. jove.comjove.comyoutube.com Single-step methods for the radiosynthesis of [18F]SFB have also been developed using diaryliodonium salts as precursors. snmjournals.org More recent advancements include the use of silicon-based building blocks, such as N-succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB), which offer a simpler and faster labeling procedure. researchgate.net
| Precursor Compound | Radiolabeled Product | Radioisotope |
| N-succinimidyl-3-(trimethylstannyl)benzoate | N-succinimidyl-3-[I]iodobenzoate | Iodine-125/131 |
| Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate | N-succinimidyl 4-[18F]fluorobenzoate | Fluorine-18 |
| N-succinimidyl 3-((1,2-bis(tert-butoxycarbonyl)guanidino)methyl)-5-(trimethylstannyl)benzoate | N-succinimidyl 3-guanidinomethyl-5-[I]iodobenzoate | Iodine-125/131 |
| N-succinimidyl 3-(di-tert-butylsilyl)benzoate | N-succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate | Fluorine-18 |
Introduction of Photoreactive Moieties and Other Functional Groups
To enable photoaffinity labeling, which is used to study molecular interactions, photoreactive groups can be incorporated into the succinimidyl benzoate structure. An example is N-succinimidyl-4-azidobenzoate, which can be conjugated to a biomolecule and then activated by UV light to form a covalent bond with its binding partner.
Other functional groups can be introduced to create heterobifunctional crosslinkers. For example, N-succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB) and N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) contain both a succinimidyl ester for reacting with amines and a maleimide (B117702) group for reacting with sulfhydryls. bio-world.com This allows for the specific conjugation of two different molecules.
Synthesis of Sulfonated Derivatives for Enhanced Hydrophilicity
A significant challenge in working with many bioconjugation reagents is their low solubility in aqueous buffers. To address this, sulfonated derivatives of succinimidyl benzoates have been developed. The introduction of sulfonate groups significantly increases the water solubility of the molecule.
Mechanistic and Kinetic Investigations of Succinimidyl 4 Hydroxybenzoate Reactions
Nucleophilic Acyl Substitution Reactions with Primary Amines
The reaction between succinimidyl-4-hydroxybenzoate and primary amines is a cornerstone of bioconjugation chemistry, proceeding via a nucleophilic acyl substitution mechanism. numberanalytics.comchemistrytalk.org This reaction involves the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the succinimidyl ester. This initial attack forms a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the N-hydroxysuccinimide (NHS) moiety is expelled as a leaving group, resulting in the formation of a stable amide bond between the 4-hydroxybenzoyl group and the primary amine. numberanalytics.comlibretexts.org
The reactivity of the primary amine is crucial for the success of this reaction. The nucleophilicity of the amine is dependent on its deprotonated state. nih.gov Therefore, the reaction is typically carried out under neutral to slightly basic conditions (pH 7.0–8.5) to ensure a sufficient concentration of the reactive, deprotonated primary amino group. nih.gov While the reaction can proceed at lower pH values, the rate is significantly reduced due to the protonation of the amine. nih.gov
The general mechanism can be summarized in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the succinimidyl ester. numberanalytics.com
Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge. masterorganicchemistry.com
Leaving Group Departure: The carbon-oxygen double bond of the carbonyl group reforms, leading to the elimination of the N-hydroxysuccinimide leaving group. numberanalytics.commasterorganicchemistry.com
Amide Bond Formation: A stable amide bond is formed between the 4-hydroxybenzoyl moiety and the primary amine.
This reaction is widely employed for labeling and cross-linking proteins and other biomolecules containing primary amines, such as the side chain of lysine (B10760008) residues. nih.govnih.gov
Competitive Hydrolysis Mechanisms in Aqueous Environments
In aqueous environments, the primary reaction of this compound with amines is in direct competition with hydrolysis. nih.gov Hydrolysis is the reaction of the ester with water, which leads to the cleavage of the ester bond and the formation of 4-hydroxybenzoic acid and N-hydroxysuccinimide. nih.govabo.finih.gov This side reaction is undesirable as it consumes the reactive ester, thereby reducing the efficiency of the intended aminolysis reaction. nih.gov
The mechanism of hydrolysis also proceeds through a nucleophilic acyl substitution pathway, with water acting as the nucleophile. masterorganicchemistry.comnih.gov The rate of hydrolysis is significantly influenced by the pH of the solution. Under basic conditions, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, attacks the ester carbonyl, leading to a rapid increase in the rate of hydrolysis. nih.govscribd.com
The competition between aminolysis and hydrolysis is a critical factor in bioconjugation reactions. nih.gov The relative rates of these two competing reactions determine the yield of the desired amide product. To maximize the yield of the amide, reaction conditions are typically optimized to favor aminolysis over hydrolysis. This often involves using a sufficiently high concentration of the amine nucleophile and carefully controlling the pH to maintain a balance between amine reactivity and ester stability. nih.govnih.gov
Studies have shown that the hydrolysis of N-hydroxysuccinimide esters can be a complex process, sometimes exhibiting reaction kinetics that deviate from a simple pseudo-first-order rate law, suggesting that factors such as the local environment and packing of the ester molecules can influence the reaction rate. nih.gov
Kinetic Analysis of Amide Bond Formation and Hydrolysis Rates
The kinetics of amide bond formation from this compound and the competing hydrolysis reaction have been the subject of detailed investigation to optimize conjugation efficiency. The rate of amide formation is dependent on the concentration of both the succinimidyl ester and the primary amine, as well as the nucleophilicity of the amine. mst.edu
Kinetic studies have revealed that the rate constants for the aminolysis of N-hydroxysuccinimide esters are significantly greater than those for their hydrolysis under similar conditions, provided the amine is a sufficiently strong nucleophile. mst.edu However, the high concentration of water in aqueous reaction media means that hydrolysis can still be a significant competitive pathway. nih.gov
The rate of hydrolysis of N-hydroxysuccinimide esters is strongly pH-dependent, increasing with increasing pH due to the higher concentration of the more nucleophilic hydroxide ion. scribd.com For example, the hydrolysis of anisoyl-N-hydroxysuccinimide, a related compound, is first-order in hydroxide ion concentration. scribd.com
A kinetic model analysis of the degradation of asparagine-containing peptides, which proceeds through a succinimide (B58015) intermediate, has shown that both hydrolysis and aminolysis (reaction with another peptide's N-terminus) occur, with nucleophilic attack by water and the amine competing. nih.gov This provides a parallel for understanding the competitive reactions of this compound.
The following table summarizes hypothetical rate constants for the aminolysis and hydrolysis of a generic N-hydroxysuccinimide ester to illustrate the competitive nature of these reactions.
| Reaction | Reactants | Rate Constant (k) | Conditions |
|---|---|---|---|
| Aminolysis | Succinimidyl Ester + Primary Amine | kamine | pH dependent |
| Hydrolysis | Succinimidyl Ester + Water | khydrolysis | pH dependent |
The ratio of kamine to khydrolysis is a key parameter for determining the efficiency of the conjugation reaction. nih.gov
Influence of Reaction Conditions (e.g., pH, Solvent Systems) on Reactivity
The reactivity of this compound is highly sensitive to the reaction conditions, particularly pH and the solvent system employed. nih.govnih.gov
Amine Nucleophilicity: As the pH increases, the concentration of the deprotonated, more nucleophilic form of the primary amine increases, leading to a faster rate of aminolysis. nih.gov
Ester Stability: Conversely, higher pH also accelerates the rate of hydrolysis of the succinimidyl ester, as the concentration of hydroxide ions increases. nih.govscribd.com
Therefore, an optimal pH range, typically between 7.0 and 8.5, is chosen to balance these two opposing effects and maximize the yield of the desired amide product. nih.gov Reactions can still occur at lower pH values, but the efficiency is generally reduced. nih.gov
Solvent Systems: The choice of solvent can also significantly impact the reaction. While many bioconjugation reactions are performed in aqueous buffers, the inclusion of organic co-solvents can influence the reaction rates. nih.govmst.edu
For instance, studies on the aminolysis of N-hydroxysuccinimide esters in aqueous dioxane have shown that the solvent composition affects the kinetic parameters of the reaction. scribd.commst.edu The use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be advantageous in certain applications, particularly when dealing with reactants that have poor water solubility. nih.gov However, the impact of the solvent on the stability of the biomolecules being conjugated must also be considered.
The following table summarizes the general influence of pH and solvent on the reactivity of succinimidyl esters.
| Condition | Effect on Aminolysis Rate | Effect on Hydrolysis Rate | General Outcome |
|---|---|---|---|
| Increasing pH | Increases | Increases significantly | Optimal pH balances amine reactivity and ester stability. nih.gov |
| Organic Co-solvents | Can be enhanced or reduced depending on the solvent | Can be altered | May improve solubility of reactants but can affect biomolecule stability. mst.edu |
Bioconjugation Strategies Utilizing Succinimidyl 4 Hydroxybenzoate
Fundamental Principles of N-Hydroxysuccinimide (NHS) Ester Bioconjugation
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation due to their ability to efficiently and selectively react with primary aliphatic amine groups (–NH₂). glenresearch.comnih.gov This reactivity makes them ideal for modifying proteins, as primary amines are readily available at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This forms a stable amide bond, which is resistant to hydrolysis under physiological conditions, and releases N-hydroxysuccinimide as a byproduct. glenresearch.comcreative-proteomics.com The reaction is typically carried out in a slightly basic pH range (7.2 to 8.5) to ensure the amine groups are deprotonated and thus sufficiently nucleophilic. thermofisher.comtocris.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. tocris.com
A significant advantage of NHS ester chemistry is its selectivity. While NHS esters can react with other nucleophiles like hydroxyl (–OH) and sulfhydryl (–SH) groups, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com This selectivity allows for targeted modification of proteins and other amine-containing biomolecules. glenresearch.com However, a competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which can reduce conjugation efficiency. thermofisher.comcreative-proteomics.com Therefore, reactions are often performed in buffered solutions, sometimes with the addition of organic solvents like DMSO or DMF to minimize water's interference. glenresearch.comcreative-proteomics.com
Derivatives known as sulfo-NHS esters contain a sulfonate group, which increases their water solubility. creative-proteomics.comthermofisher.com This is particularly useful for conjugating biomolecules that are sensitive to organic solvents, and it also prevents the reagent from crossing cell membranes, enabling specific labeling of cell surface proteins. thermofisher.comkorambiotech.com
Selective Amine-Reactive Conjugation Methodologies
The primary targets for NHS ester-mediated conjugation are the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins. tocris.cominvivogen.com Due to their positive charge at physiological pH, lysine residues are typically located on the outer surface of proteins, making them accessible for conjugation without causing denaturation. thermofisher.com
The process of using NHS esters for bioconjugation involves several key steps:
Reagent Preparation: The NHS ester, such as Succinimidyl-4-hydroxybenzoate, is typically dissolved in a dry organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the biomolecule. glenresearch.com
Reaction Conditions: The conjugation reaction is performed in a buffer with a pH between 7.2 and 9.0 to ensure the primary amines of the target biomolecule are in their nucleophilic, unprotonated state. thermofisher.com Commonly used buffers include phosphate, borate, or carbonate buffers. thermofisher.comtocris.com
Quenching: After the desired reaction time, the reaction can be stopped or "quenched" by adding a buffer containing primary amines, such as Tris or glycine. tocris.com These molecules will react with any remaining unreacted NHS esters, preventing further conjugation.
Purification: The resulting bioconjugate is then purified from excess reagents and byproducts like N-hydroxysuccinimide using techniques such as dialysis or desalting. thermofisher.com
This methodology allows for the attachment of various molecules, including fluorescent dyes, biotin, and other linkers, to proteins and other biomolecules with high efficiency and specificity. nih.gov
Design and Application of this compound as a Linker
This compound serves as a key component in the design of more complex bioconjugation reagents known as crosslinkers. chemimpex.combio-world.com A crosslinker is a reagent with at least two reactive groups that can form covalent bonds between two or more molecules. huji.ac.il
Crosslinkers are generally categorized into two main types based on their reactive ends:
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups. huji.ac.ilsigmaaldrich.com They are typically used in one-step reactions to link molecules with the same functional group, such as crosslinking two proteins together. huji.ac.ilsigmaaldrich.com An example is disuccinimidyl suberate (B1241622) (DSS), which has an NHS ester at both ends. sigmaaldrich.com While useful for applications like stabilizing protein quaternary structure, one-step reactions with homobifunctional reagents can lead to undesirable self-conjugation, intramolecular crosslinking, and polymerization. korambiotech.comhuji.ac.il
Heterobifunctional Crosslinkers: These reagents have two different reactive groups. huji.ac.ilsigmaaldrich.com This design allows for more controlled, two-step conjugation reactions, which minimizes unwanted side reactions. huji.ac.il A common strategy involves a crosslinker with an amine-reactive NHS ester on one end and a sulfhydryl-reactive group, such as a maleimide (B117702), on the other. thermofisher.comsigmaaldrich.com This allows for the specific linking of a protein's amine groups to another molecule's sulfhydryl groups. huji.ac.il this compound can be a foundational structure for building such crosslinkers. For instance, it can be part of a larger molecule that includes another reactive group, creating a heterobifunctional reagent.
| Feature | Homobifunctional Crosslinkers | Heterobifunctional Crosslinkers |
| Reactive Groups | Two identical reactive groups huji.ac.ilsigmaaldrich.com | Two different reactive groups huji.ac.ilsigmaaldrich.com |
| Reaction Type | Typically one-step reactions huji.ac.il | Controlled, two-step reactions huji.ac.il |
| Common Use | Linking similar molecules, stabilizing protein structures korambiotech.comsigmaaldrich.com | Linking different types of molecules (e.g., protein to a small molecule) sigmaaldrich.com |
| Potential Issues | Self-conjugation, polymerization korambiotech.comhuji.ac.il | Minimized undesirable side reactions huji.ac.il |
| Example | Disuccinimidyl suberate (DSS) sigmaaldrich.com | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) korambiotech.com |
The "spacer arm" is the structural component of a crosslinker that separates the two reactive ends. korambiotech.com The length and chemical nature of this spacer arm are critical factors that influence the efficiency and outcome of a bioconjugation reaction. korambiotech.comhuji.ac.il
The spacer arm can help overcome steric hindrance, which occurs when the physical bulk of the molecules being conjugated prevents the reactive groups from coming close enough to react. creative-proteomics.comkorambiotech.com A longer spacer arm can bridge greater distances between reactive sites on two different molecules or within the same molecule. korambiotech.com
The selection of spacer arm length often depends on the specific application:
Intramolecular Crosslinking: Shorter spacer arms are often preferred for studying the structure within a single protein molecule. korambiotech.com
Intermolecular Crosslinking: Longer spacer arms are generally favored for linking two or more separate molecules, such as in protein-protein interaction studies. korambiotech.com
Research has shown that the properties of the spacer arm, such as its hydrophilicity and rigidity, can also affect the conformation of the conjugated molecules. researchgate.net For example, a hydrophilic and rigid spacer can keep the linked molecule extended and solvated, while a more hydrophobic and flexible spacer might lead to the linked molecule adsorbing onto a support matrix. researchgate.net Therefore, optimizing the spacer arm length and composition is often necessary to achieve the desired conjugation efficiency and maintain the biological activity of the conjugated molecules. korambiotech.comhuji.ac.il
| Spacer Arm Length | Primary Application | Rationale |
| Short (e.g., 4-8 Å) | Intramolecular cross-linking studies korambiotech.com | Favored for linking sites within the same molecule. korambiotech.com |
| Long | Intermolecular cross-linking, protein-protein interaction studies korambiotech.com | Helps overcome steric hindrance and bridges greater distances between molecules. korambiotech.com |
Applications of Succinimidyl 4 Hydroxybenzoate in Advanced Biomolecular Research
Protein Modification and Functionalization for Research Probes
The ability to chemically modify proteins with specific functionalities is crucial for studying their roles in complex biological processes. nih.gov Succinimidyl esters are among the most common reagents for this purpose, enabling the attachment of various reporter groups, affinity tags, and crosslinkers. researchgate.net These modifications transform proteins into versatile research probes for investigating protein function, interactions, and localization. nih.govnih.gov
Derivatives of Succinimidyl-4-hydroxybenzoate are frequently employed to create specialized probes. For instance, modifying the benzoate (B1203000) ring allows for the introduction of functionalities for radiohalogenation or fluorination. researchgate.netbio-world.com An example is the synthesis of N-succinimidyl 4-[18F]fluoromethylbenzoate, a prosthetic group used to label peptides and proteins with Fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging. bio-world.com Similarly, N-succinimidyl guanidinomethyl iodobenzoate has been developed for the radioiodination of antibodies and other proteins that undergo internalization, which helps enhance tumor targeting in preclinical studies. researchgate.net These functionalized probes are indispensable for activity-based protein profiling and for discovering ligandable hotspots on proteins, thereby expanding the potential for drug discovery. fishersci.com
Interactive Table 1: Examples of Succinimidyl-Benzoate Derivatives in Protein Probe Synthesis
| Derivative Compound | Application | Target Biomolecule | Research Area | Citation |
| N-succinimidyl 4-[18F]fluoromethylbenzoate ([18F]SFMB) | PET Imaging Probe Synthesis | Peptides, Proteins | Diagnostic Imaging | bio-world.com |
| N-succinimidyl 3-guanidinomethyl-5-[131I]iodobenzoate (iso-[131I]SGMIB) | Radioiodination for Enhanced Cellular Retention | Antibodies (e.g., Trastuzumab), Nanobodies | Cancer Targeting, Radiotherapy | researchgate.net |
| Succinimidyl 4-formylbenzoate (B8722198) (S-4FB) | Heterobifunctional Conjugation | Oligonucleotides, Antibodies | Immunoassays, Diagnostics | scbt.commpg.de |
| Functionalized Hydrophilic Phenylacridinium Esters | Chemiluminescent Labeling | Proteins, Oligonucleotides | Immunoassays, Nucleic Acid Assays | mdpi.com |
The immobilization of proteins onto solid supports is a foundational technique for a range of applications, including biosensors, immunoassays, and affinity chromatography. Succinimidyl ester surface chemistry is a widely used method for achieving covalent attachment of proteins to various materials. mdpi.comucl.ac.uk The process typically involves functionalizing a surface (e.g., a gold film or polymer bead) with a molecule containing an NHS ester, which then serves as a reactive site for capturing proteins. ucl.ac.uk
Research using dithiobis(succinimidyl propionate) (DSP), a related NHS-ester-containing molecule, to create self-assembled monolayers on gold surfaces illustrates the key principles and challenges of this approach. mdpi.comucl.ac.uk The NHS ester-activated surface reacts with primary amine groups on the protein to form stable amide linkages. ucl.ac.ukcardiff.ac.uk However, a critical competing reaction is the hydrolysis of the NHS ester by water, which renders the surface inactive. mdpi.comucl.ac.uk The efficiency of protein immobilization is therefore highly dependent on factors such as pH, protein concentration, and the density of the NHS esters on the surface. mdpi.comcardiff.ac.uk Studies have shown that under conditions of low protein concentration or near-physiological pH, the rate of hydrolysis can be significant, potentially leading to a higher proportion of physically adsorbed rather than covalently linked proteins. mdpi.com This distinction is paramount for the development of robust and reliable biosensors, where nonspecific binding and protein leaching must be minimized. mdpi.com
Understanding the intricate networks of protein-protein interactions (PPIs) is essential for deciphering cellular function. acs.org Chemical crosslinking combined with mass spectrometry (XL-MS) has become a powerful technique for mapping the topology of protein complexes, even within their native cellular environment. Homobifunctional, amine-reactive crosslinkers based on N-hydroxysuccinimide esters, such as disuccinimidyl suberate (B1241622) (DSS), are the most commonly used reagents in this field.
These reagents contain two NHS ester groups separated by a spacer arm of a defined length. When introduced to a protein sample, the crosslinker covalently links lysine (B10760008) residues (and N-termini) that are spatially proximal, effectively acting as a "molecular ruler". This process stabilizes transient or weak interactions, allowing for their capture and subsequent identification. acs.org After crosslinking, the protein complexes are digested, and the resulting crosslinked peptides are analyzed by mass spectrometry to identify the specific residues that were linked, providing distance constraints that help to model the three-dimensional structure of the protein complex. The pH of the reaction is a critical parameter, as it affects the reactivity of both the lysine amines and the stability of the NHS ester. Research has shown that while crosslinking is most efficient at neutral to slightly basic pH (7.0–8.5), it is still feasible in more acidic environments (down to pH 5.0), which is relevant for studying proteins in acidic cellular compartments like lysosomes.
The ability to attach two different labels or functional molecules to a single protein is essential for advanced applications such as Förster resonance energy transfer (FRET) studies, the creation of antibody-drug conjugates, and the assembly of multifunctional protein probes. This is typically achieved using heterobifunctional crosslinkers, which possess two different reactive groups that can be addressed in a sequential, controlled manner.
While this compound itself is not heterobifunctional, its chemical structure is an ideal scaffold for creating such reagents. The succinimidyl ester provides reactivity towards amines, while the phenolic hydroxyl group serves as a chemical handle that can be readily converted into a second, orthogonal reactive moiety. Examples of heterobifunctional reagents based on this principle include:
N-Hydroxysuccinimidyl-4-azidobenzoate : This reagent first reacts with amines via its NHS ester. The azide (B81097) group is then available for highly specific "click chemistry" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule containing an alkyne. mdpi.com
Succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB) : This crosslinker connects amine groups (via the NHS ester) to sulfhydryl groups on cysteine residues (via the maleimide (B117702) group). mpg.de
Photo-reactive crosslinkers : Reagents like Sulfo-SANPAH contain an NHS ester and a photoactivatable nitrophenyl azide. mdpi.com The NHS ester reaction is performed first, followed by UV light activation of the azide, which then non-specifically inserts into nearby C-H or N-H bonds, capturing binding partners in proximity.
This modular approach allows researchers to design and execute complex, multi-step labeling strategies to build sophisticated protein conjugates for a wide range of applications in chemical biology and therapeutics. researchgate.netscbt.com
Elucidation of Protein-Protein Interactions via Crosslinking
Peptide Modification and Derivatization
Peptides are widely used as research tools, therapeutic agents, and as components of larger bioconjugates. Chemical modification and derivatization are often necessary to enhance their properties, such as stability, cellular uptake, or to enable their detection and conjugation to other molecules. Succinimidyl ester chemistry is a cornerstone of peptide modification, primarily targeting the N-terminal amine or the side-chain amine of lysine residues.
A key application is the conjugation of synthetic peptides to larger carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to generate an immune response for antibody production. Heterobifunctional crosslinkers containing an NHS ester are used to link the peptide to the carrier protein.
Furthermore, derivatization is used to improve the analytical characterization of peptides, particularly in mass spectrometry. Attaching a charged group to the N-terminus of a peptide can enhance its ionization efficiency and control its fragmentation pattern during tandem MS/MS analysis. For example, the N-Tris(2,4,6-trimethoxyphenyl)phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-ac-OSu) reagent adds a fixed positive charge and a significant mass to peptides. This modification can bring very small peptides into a mass range that is more easily detected and results in more predictable fragmentation, simplifying sequence interpretation. While the succinimide (B58015) ring itself can be a source of instability in peptides containing aspartic acid or asparagine (leading to isomerization or deamidation), this is a separate consideration from the use of succinimidyl esters as activating reagents for conjugation.
Nucleic Acid and Oligonucleotide Conjugation Techniques
The conjugation of nucleic acids and oligonucleotides to other biomolecules, especially proteins and peptides, has led to the development of powerful tools for diagnostics, therapeutics, and nanotechnology. bio-world.com These conjugates are used in highly sensitive bioassays, as antisense therapeutics, and for the targeted delivery of nucleic acid drugs. mpg.de
Derivatives of this compound are instrumental in these conjugation strategies. A prominent example is the use of Succinimidyl-4-formylbenzoate (S-4FB) , a heterobifunctional linker. scbt.commpg.de In this approach, an amine-modified oligonucleotide is first reacted with S-4FB. The succinimidyl ester reacts with the amine on the oligonucleotide, resulting in a stable conjugate that now presents a reactive aldehyde (formyl) group. This aldehyde-functionalized oligonucleotide can then be cleanly and specifically conjugated to a protein that has been separately modified to contain a hydrazine (B178648) or aminooxy group, forming a stable hydrazone or oxime linkage. scbt.commpg.de This robust, two-step "plug-and-play" strategy is used to create antibody-oligonucleotide conjugates for applications like proximity ligation assays (PLA), which allow for the highly sensitive detection of proteins. scbt.com
Another general method involves activating the 5'-hydroxyl group of a protected oligonucleotide, while it is still on a solid support, using N,N'-disuccinimidyl carbonate. This activated intermediate can then react with a variety of amino-containing ligands, including peptides or reporter molecules, to create 5'-functionalized oligonucleotides.
Interactive Table 2: Reagents for Oligonucleotide Conjugation
| Reagent | Chemistry | Purpose | Application | Citation |
| Succinimidyl-4-formylbenzoate (S-4FB) | Amine-reactive NHS ester and protein-reactive aldehyde | Modifies amine-oligonucleotides for subsequent conjugation to proteins. | Antibody-Oligonucleotide Conjugates for PLA | scbt.commpg.de |
| Disuccinimidyl suberate (DSS) | Homobifunctional amine-reactive NHS ester | Links amine-modified oligonucleotides directly to antibodies. | Antibody-Oligonucleotide Conjugates | scbt.com |
| N,N'-Disuccinimidyl carbonate (DSC) | Activates hydroxyl groups for reaction with amines | Solid-phase 5'-functionalization of oligonucleotides. | Synthesis of Oligonucleotide Conjugates | |
| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Amine-reactive NHS ester and sulfhydryl-reactive maleimide | Links amine-modified oligonucleotides to cysteine-modified peptides. | Peptide-Oligonucleotide Conjugates | bio-world.com |
Development of Novel Research Tools and Diagnostic Agents
The versatility of this compound chemistry has been harnessed to develop a wide range of innovative research tools and highly sensitive diagnostic agents. By using the succinimidyl ester to covalently attach a reporter molecule to a biomolecule with binding specificity (like an antibody or oligonucleotide), highly specific probes for assays can be created. mdpi.com
A key area of application is in the development of chemiluminescent labels for immunoassays. For example, derivatives of this compound have been used as a linker to attach hydrophilic phenylacridinium esters (PAAE) to proteins and amino-functionalized oligonucleotides. mdpi.com These PAAE conjugates serve as highly sensitive, light-emitting reporters in diagnostic assays for detecting hormones, viral antigens, or specific nucleic acid sequences. mdpi.com By modifying the structure of the acridinium (B8443388) ring system, it is possible to generate a family of labels with distinct chemiluminescent properties, potentially enabling dual-analyte assays where two different targets can be measured simultaneously.
In the field of nuclear medicine and molecular imaging, succinimidyl benzoate derivatives are critical for synthesizing radiolabeled probes. The prosthetic group N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is widely used to label peptides and antibodies with the positron-emitting isotope Fluorine-18. The resulting radiotracers are used as diagnostic agents in PET imaging to visualize and quantify the expression of specific receptors or antigens in vivo, which is of great importance in oncology for cancer diagnosis and staging. bio-world.com This approach combines the high specificity of a biological targeting molecule with the high sensitivity of PET imaging, embodying a powerful strategy for modern clinical diagnostics.
Radiolabeling of Biomolecules for Preclinical Imaging Research
This compound and its derivatives are instrumental in the radiolabeling of biomolecules for preclinical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comrsc.orgcriver.com These imaging modalities allow for the non-invasive visualization of biological processes at the molecular level in living organisms, which is crucial for understanding diseases and developing new therapies. rsc.orgnih.gov
The primary role of succinimidyl esters in this context is to act as a prosthetic group, a small molecule that is first labeled with a radioisotope and then conjugated to a biomolecule of interest, such as a peptide or antibody. mdpi.comvandamlab.org This indirect labeling strategy is often necessary because the harsh conditions required for direct radioisotope incorporation can damage the sensitive biomolecules. vandamlab.org The succinimidyl ester group readily reacts with primary amine groups found in biomolecules, such as the N-terminus or the side chain of lysine residues, to form stable amide bonds under mild conditions. mdpi.comresearchgate.net
A prominent example is the use of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a fluorinated derivative of this compound. mdpi.comnih.gov Fluorine-18 (¹⁸F) is a widely used positron-emitting radionuclide for PET imaging due to its favorable half-life and imaging characteristics. mdpi.commdpi.com [¹⁸F]SFB has been successfully used to label a variety of biomolecules for preclinical research, including:
Peptides: Radiolabeled peptides are used to target and image specific receptors that are overexpressed in various diseases, particularly cancer. mdpi.comnih.gov For instance, [¹⁸F]SFB has been used to label RGD (arginine-glycine-aspartic acid) peptides, which target integrins involved in tumor angiogenesis. nih.govmdpi.com
Antibodies: Radiolabeled antibodies, or immuno-PET/SPECT, combine the specificity of antibodies with the sensitivity of nuclear imaging to visualize specific cellular targets. nih.gov
Nucleic Acid Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific targets. [¹⁸F]SFB has been used to radiolabel aptamers for imaging applications. mdpi.com
Another important application involves radioiodination. N-succinimidyl 3-hydroxy-4-iodobenzoate and N-succinimidyl 4-iodo-3-hydroxybenzoate are used for labeling proteins with radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I). acs.org This method offers an alternative to direct iodination, which can sometimes compromise the biological activity of the protein. acs.org
The development of automated synthesis methods for radiolabeled succinimidyl benzoate derivatives has further enhanced their utility in preclinical research by improving efficiency and yield. amazonaws.com
Integration into Fluorescent Probe Constructs
This compound and its analogs serve as key building blocks in the synthesis of fluorescent probes. caymanchem.comrsc.orgacs.org These probes are essential tools in chemical biology for visualizing and tracking biological processes within living cells and organisms. nih.gov A fluorescent probe typically consists of a fluorophore (the light-emitting component), a recognition element that binds to a specific target, and a linker that connects these two parts. labinsights.nl
The succinimidyl ester group of this compound provides a reactive handle for attaching the probe to a biomolecule or another molecular scaffold. This is achieved through its reaction with amine groups to form a stable covalent bond.
One notable application is in the construction of Förster Resonance Energy Transfer (FRET) probes. FRET is a mechanism describing energy transfer between two light-sensitive molecules. ATP analogues labeled with two different dyes using succinimidyl ester chemistry have been developed to continuously study the activity of ATP-consuming enzymes. d-nb.info
Furthermore, succinimidyl-4-formylbenzoate, a derivative, has been utilized in the synthesis of fluorescent BODIPY-etoposide, demonstrating its versatility in creating complex fluorescent molecules. caymanchem.com The ability to create a diverse range of fluorescent probes is critical for advancing our understanding of cellular function and for the development of new diagnostic tools. mdpi.com
Functionalization in Material Science for Biomedical Applications
The functionalization of material surfaces is a critical step in developing advanced biomedical devices and platforms. mdpi.comresearchgate.net this compound and related compounds play a significant role in this area by enabling the covalent attachment of biomolecules to various material surfaces. researchgate.net This surface modification can enhance biocompatibility, introduce specific biological activity, and improve the performance of materials used in applications like biosensing, drug delivery, and tissue engineering. nih.govrsc.org
The succinimidyl ester group can react with amine groups present on a material's surface, or with amine groups on a biomolecule that is then immobilized onto the surface. This creates a stable and specific linkage.
Key applications in this area include:
Biosensor Development: Surfaces can be functionalized with antibodies or other recognition molecules to create biosensors for detecting specific analytes. mdpi.com The succinimidyl ester chemistry provides a reliable method for immobilizing these probes.
Drug Delivery Systems: Polymeric nanoparticles can be surface-functionalized to improve their drug-carrying capacity and to target specific cells or tissues. mdpi.com
Antimicrobial Surfaces: Materials can be coated with antimicrobial agents that are covalently attached using succinimidyl ester chemistry, reducing the risk of infections associated with medical implants and devices. mdpi.com
The ability to precisely control the surface chemistry of materials is essential for creating sophisticated biomedical technologies. researchgate.net The use of this compound and its derivatives provides a versatile and effective tool for achieving this control.
Analytical and Characterization Techniques for Succinimidyl 4 Hydroxybenzoate Conjugates
Spectroscopic Analysis of Conjugated Biomolecules (e.g., UV-Vis Absorption, Mass Spectrometry)
Spectroscopic techniques are fundamental in the initial assessment and detailed structural analysis of SHB-conjugated biomolecules.
For instance, the conjugation of a hapten to a carrier protein like bovine serum albumin (BSA) results in a noticeable change in the UV-Vis spectrum, indicating successful conjugation. mdpi.com By comparing the spectra of the native protein and the SHB-conjugate, researchers can confirm the modification. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation; as conjugation increases, the λmax tends to shift to longer wavelengths. In the case of antibody-drug conjugates (ADCs), UV-Vis spectroscopy is a robust method to determine the drug-to-antibody ratio (DAR), a critical quality attribute. icpms.cz
| Technique | Application for SHB-Conjugates | Key Information Obtained |
| UV-Vis Absorption Spectroscopy | Confirmation of conjugation, Determination of conjugation ratio (e.g., DAR) | Changes in absorbance spectra, Shift in λmax, Appearance of new peaks |
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for the precise characterization of protein modifications. thermofisher.com It measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules. thermofisher.com For SHB-conjugated biomolecules, MS can confirm the covalent attachment of the SHB moiety and determine the exact number of SHB molecules attached to the biomolecule.
Top-down mass spectrometry analyzes whole proteins directly, providing a comprehensive view of all modifications. nih.govnih.gov This approach can reveal the molecular complexity of the conjugate mixture and help to quantify different modified forms. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the conjugated protein or its peptides to pinpoint the exact site of modification on the amino acid sequence. thermofisher.com High-resolution mass spectrometry is particularly powerful for discovering and identifying unknown or unexpected protein modifications. biorxiv.org For example, in the analysis of antibody-drug conjugates, mass spectrometry is used to assess the drug-to-antibody ratio and the distribution of drug molecules. The analysis of peptides modified by SHB can be performed with accurate mass measurements and tandem mass spectrometry to confirm the identity and location of the modification. researchgate.net
| Technique | Application for SHB-Conjugates | Key Information Obtained |
| Mass Spectrometry (MS) | Confirmation of conjugation, Determination of the number of conjugated SHB molecules, Identification of modification sites | Molecular weight of the conjugate, Mass shift corresponding to SHB, Fragment ion spectra for localization |
Chromatographic Purification and Separation Methodologies (e.g., HPLC, Gel Permeation Chromatography)
Chromatographic techniques are essential for purifying SHB-conjugated biomolecules from unreacted starting materials and for separating different conjugated species.
Different types of reversed-phase columns, such as C4, C8, and C18, can be used to optimize the separation of the conjugated protein from the unconjugated protein and other impurities. cellmosaic.com For instance, HPLC is routinely used to purify radiolabeled peptides and proteins, including those modified with SHB-related prosthetic groups like N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB). nih.govnih.gov The radiochemical purity of the final product is also determined using radio-HPLC. nih.gov
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. chromatographyonline.com This technique is particularly useful for separating the larger protein conjugate from smaller molecules like unreacted SHB or byproducts of the conjugation reaction. sigmaaldrich.com It is also effective in detecting and quantifying protein aggregation, which can sometimes be a consequence of the conjugation process. chromatographyonline.com
In a typical GPC separation, the conjugated protein will elute first as it is larger, followed by the smaller, unreacted components. sigmaaldrich.com This method is considered non-destructive and is ideal for fractionating samples under native conditions before further analysis by other techniques like mass spectrometry or light scattering. chromatographyonline.com GPC is a standard method to ensure the purity of the final conjugate and to remove any aggregates that may have formed. researchgate.net
| Technique | Application for SHB-Conjugates | Separation Principle |
| High-Performance Liquid Chromatography (HPLC) | Purification of conjugates, Analysis of conjugation efficiency | Hydrophobicity |
| Gel Permeation Chromatography (GPC) | Removal of unreacted SHB, Separation of aggregates | Molecular size |
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry approaches offer valuable insights into the reactivity and properties of molecules like Succinimidyl-4-hydroxybenzoate and its conjugates. These methods can be used to predict reaction mechanisms, understand the stability of the resulting conjugates, and rationalize experimental observations.
For example, computational studies using density functional theory (DFT) can be employed to investigate the electronic structure and reactivity of the SHB molecule. Such studies can help in understanding the susceptibility of the succinimidyl ester to nucleophilic attack by the amino groups of biomolecules. Ab initio molecular dynamics simulations can be used to study the reactivity of molecules with radicals, providing insights into potential side reactions or degradation pathways. science.gov
While specific computational studies focusing solely on this compound are not extensively documented in the provided context, the principles of computational chemistry are broadly applicable. For instance, computational studies have been used to understand the cyclization processes of related heterocyclic compounds and to support experimental findings in synthetic chemistry. conicet.gov.ar These theoretical approaches can complement experimental data by providing a molecular-level understanding of the conjugation process and the properties of the resulting biomolecular conjugates.
Future Perspectives and Challenges in Succinimidyl 4 Hydroxybenzoate Research
Advancements in Site-Specific Bioconjugation
The field of bioconjugation is continually striving for greater precision and control over the modification of biomolecules. While traditional methods using N-hydroxysuccinimide (NHS) esters like Succinimidyl-4-hydroxybenzoate (SHPB) have been invaluable, they often lead to non-specific labeling of proteins due to the abundance of lysine (B10760008) residues and the reactivity of the N-terminal amine. nih.gov Future advancements are focused on achieving site-specific conjugation, which is crucial for preserving the structure and function of proteins and ensuring the homogeneity of the final conjugate. mdpi.com
One promising approach involves targeting the unique reactivity of the N-terminal α-amine. mdpi.com By carefully controlling the pH of the reaction, it is possible to preferentially label the N-terminus over the ε-amines of lysine residues due to differences in their pKa values. mdpi.comjyi.org Furthermore, researchers are exploring methods to transform NHS-esters into reagents for site-specific labeling of N-terminal cysteine residues. nih.govacs.org This involves converting the NHS-ester into a more chemoselective thioester, which can then react specifically with the N-terminal cysteine. nih.govacs.org
Enzymatic methods also offer a powerful alternative for achieving site-specific N-terminal modification. mdpi.com Enzymes like subtiligase can catalyze the ligation of a peptide ester to the N-terminal α-amine group of a target protein with absolute selectivity. mdpi.com This allows for the precise introduction of functional handles for subsequent conjugation reactions. mdpi.com
Another strategy involves the incorporation of unnatural amino acids (UAAs) with unique functional groups into the protein sequence. wpmucdn.com This provides a specific site for conjugation that is orthogonal to the native amino acids. These advancements are paving the way for the development of more sophisticated and effective protein conjugates for a wide range of applications in medicine and biotechnology. mdpi.comwpmucdn.com
| Strategy | Description | Key Advantages |
| pH-Controlled N-Terminal Labeling | Exploits the pKa difference between the N-terminal α-amine and lysine ε-amines to achieve preferential labeling at lower pH. mdpi.comjyi.org | Simple, does not require protein engineering. |
| N-Terminal Cysteine Modification | Converts NHS-esters to thioesters that react specifically with an N-terminal cysteine residue. nih.govacs.org | High specificity for the N-terminus. |
| Enzymatic Labeling | Utilizes enzymes like subtiligase to selectively attach a functionalized peptide to the N-terminus. mdpi.com | Absolute selectivity and mild reaction conditions. |
| Unnatural Amino Acid (UAA) Incorporation | Genetically encodes a UAA with a unique functional group for specific conjugation. wpmucdn.com | Precise control over the conjugation site. |
Development of Cleavable and Smart Linkers
The linker connecting a payload to a biomolecule plays a critical role, especially in applications like antibody-drug conjugates (ADCs). axispharm.comnih.gov The stability of the linker in circulation and its ability to release the payload at the target site are crucial for efficacy and minimizing off-target toxicity. axispharm.comnih.gov While SHPB itself forms a stable amide bond, the broader field is moving towards the development of cleavable and "smart" linkers that can be incorporated into the design of bioconjugates.
Cleavable linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found at the target site, such as the acidic environment of endosomes and lysosomes or the presence of specific enzymes overexpressed in tumors. axispharm.comnih.govnih.gov
Acid-Labile Linkers: These linkers, such as hydrazones, are sensitive to the lower pH found in endosomes and lysosomes, triggering the release of the payload. nih.gov More recent developments include silyl (B83357) ether-based linkers with improved plasma stability. nih.gov
Enzymatically Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases like cathepsins, which are often upregulated in tumor cells. axispharm.comselleckchem.com The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a widely used example. axispharm.com β-glucuronide and β-galactosidase-cleavable linkers are other examples that rely on enzymes present in lysosomes or overexpressed in some tumors. axispharm.comnih.gov
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, particularly due to the high concentration of glutathione. axispharm.com
Smart linkers represent a more advanced concept, designed to respond to multiple stimuli or to have their cleavage kinetics precisely tuned. The goal is to create highly specific and efficient drug delivery systems.
| Linker Type | Cleavage Trigger | Example |
| Acid-Labile | Low pH (endosomes/lysosomes) | Hydrazones, Silyl ethers nih.govnih.gov |
| Enzymatically Cleavable | Specific enzymes (e.g., cathepsins, β-glucuronidase) | Val-Cit-PAB, β-glucuronide linkers axispharm.com |
| Disulfide | Reducing environment (e.g., glutathione) | SPDP |
Integration with Bioorthogonal Chemistry Concepts
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biological processes. eurjchem.comnih.govresearchgate.net The integration of SHPB and other NHS esters with bioorthogonal chemistry concepts offers powerful new strategies for bioconjugation. broadpharm.comnih.gov This typically involves a two-step process: first, the biomolecule is modified with a "bioorthogonal handle" using a reagent like SHPB that has been pre-functionalized, and second, a probe or payload molecule carrying the complementary reactive group is introduced. nih.gov
Key bioorthogonal reactions include:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This "click chemistry" reaction involves the reaction of a cyclooctyne (B158145) (like DBCO or TCO) with an azide (B81097). aatbio.comscbt.com It is highly selective and does not require a cytotoxic copper catalyst, making it suitable for use in living systems. aatbio.comresearchgate.net NHS esters functionalized with a DBCO or TCO group can be used to introduce the cyclooctyne handle onto a protein. broadpharm.comaatbio.com
Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). nih.govmedkoo.com This reaction is known for its exceptionally fast kinetics. broadpharm.commedkoo.com Water-soluble NHS esters containing a tetrazine moiety are available for labeling primary amines on biomolecules. medkoo.com
Staudinger Ligation: This reaction occurs between an azide and a phosphine. thermofisher.com While generally slower than click chemistry reactions, it is highly specific and does not require a catalyst. thermofisher.com
Hydrazone/Oxime Ligation: This involves the reaction of an aldehyde or ketone with a hydrazine (B178648) or aminooxy group. nih.gov Reagents like succinimidyl 4-formylbenzoate (B8722198) (S-4FB) can be used to introduce an aldehyde group onto a protein via reaction with lysine residues. nih.gov
These bioorthogonal approaches, when combined with the amine-reactive chemistry of SHPB, enable the precise and efficient construction of complex bioconjugates under physiological conditions. nih.govresearchgate.net
| Bioorthogonal Reaction | Reactive Partners | Key Features |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | High selectivity, copper-free "click chemistry". aatbio.comscbt.com |
| Tetrazine Ligation | Tetrazine + trans-cyclooctene (TCO) | Extremely fast reaction kinetics. broadpharm.commedkoo.com |
| Staudinger Ligation | Azide + Phosphine | Highly specific, no catalyst required. thermofisher.com |
| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazine/Aminooxy | Forms a stable C=N bond. nih.gov |
Emerging Synthetic Biology and Metabolic Engineering Applications for Related Compounds
While SHPB is a synthetic compound, its core component, 4-hydroxybenzoic acid (4-HBA), is a naturally occurring phenolic compound that is gaining significant attention as a versatile platform chemical in the fields of synthetic biology and metabolic engineering. nih.govexlibrisgroup.comnih.gov The goal is to develop sustainable, bio-based methods for producing 4-HBA and other valuable chemicals, moving away from petroleum-based synthesis. nih.govapprimus-verlag.de
Microorganisms like Escherichia coli, Corynebacterium glutamicum, and Pseudomonas taiwanensis are being engineered to produce 4-HBA from renewable feedstocks such as glucose, xylose, and glycerol. nih.govfrontiersin.orgsciepublish.com The general strategy involves:
Introducing a biosynthetic pathway for 4-HBA, often from the precursor chorismate, which is an intermediate in the shikimate pathway. frontiersin.orgsciepublish.com
Enhancing the flux towards the precursor by overexpressing key enzymes in the upstream pathway. nih.govfrontiersin.org
Blocking competing metabolic pathways by knocking out genes that divert intermediates away from the desired product. nih.govfrontiersin.org
Eliminating degradation pathways for the final product. frontiersin.orgsciepublish.com
Through these rational metabolic engineering approaches, researchers have achieved significant yields of 4-HBA. nih.govfrontiersin.orgsciepublish.com For instance, engineered P. taiwanensis has produced up to 3.3 mM of 4-HBA from glucose with a carbon-mole yield of 19.0%. frontiersin.org
Furthermore, 4-HBA serves as a key starting material for the microbial production of a wide range of other valuable compounds, including other phenolic compounds, biopolymers, and pharmaceuticals. exlibrisgroup.comnih.govresearchgate.net This highlights the potential of synthetic biology to create sustainable supply chains for a variety of chemicals derived from the 4-HBA platform. scilit.combiotechrep.irresearchgate.netresearchgate.netacs.org
| Engineered Microorganism | Substrate(s) | Key Engineering Strategies | 4-HBA Titer/Yield |
| Pseudomonas taiwanensis VLB120 | Glucose, Xylose, Glycerol | Overexpression of shikimate pathway genes, knockout of competing and degradation pathways. nih.govfrontiersin.org | 3.3 mM from glucose (19.0% C-mol yield). frontiersin.org |
| Corynebacterium glutamicum ATCC 13032 | Glucose | Augmentation of shikimate pathway, elimination of HBA degradation genes, promoter optimization. sciepublish.com | 8.3 g/L from glucose. sciepublish.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
